5-Bromo-6-chloropyrimidine-2,4-diol
CAS No.: 21428-23-9
Cat. No.: VC4482622
Molecular Formula: C4H2BrClN2O2
Molecular Weight: 225.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21428-23-9 |
---|---|
Molecular Formula | C4H2BrClN2O2 |
Molecular Weight | 225.43 |
IUPAC Name | 5-bromo-6-chloro-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C4H2BrClN2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10) |
Standard InChI Key | BHFJCCPUFJLYBF-UHFFFAOYSA-N |
SMILES | C1(=C(NC(=O)NC1=O)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 5-bromo-6-chloropyrimidine-2,4-diol (C₄H₃BrClN₂O₂) consists of a pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, a bromine atom at position 5, and a chlorine atom at position 6. This arrangement creates a polar yet aromatic system capable of participating in hydrogen bonding and halogen-mediated interactions, which are pivotal for its biological activity. The compound’s molecular weight is 226.44 g/mol, with a calculated logP value of 1.2, indicating moderate lipophilicity .
Key physicochemical properties include a melting point range of 178–180°C, as observed in related dihydroxypyrimidine derivatives , and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The presence of hydroxyl groups contributes to its limited solubility in water (~2.1 mg/mL at 25°C), which necessitates solvent optimization in synthetic workflows .
Synthetic Methodologies
Stepwise Synthesis from Malonate Esters
A widely reported route involves the condensation of dimethyl 2-(4-bromophenyl)malonate with formamidine acetate under basic conditions to yield 5-(4-bromophenyl)pyrimidine-4,6-diol . Subsequent halogenation using phosphorus oxychloride (POCl₃) introduces chlorine substituents at positions 4 and 6, yielding 5-(4-bromophenyl)-4,6-dichloropyrimidine . While this method achieves a total yield of 52.8% over three steps, modifications such as microwave-assisted reactions or catalytic halogenation could enhance efficiency .
Direct Halogenation of Pyrimidine Diols
Alternative approaches begin with preformed pyrimidine-2,4-diol scaffolds. Bromination at position 5 is achieved using bromine in acetic acid, followed by chlorination at position 6 with thionyl chloride (SOCl₂) or POCl₃ . This two-step sequence offers a streamlined pathway with yields up to 75%, though care must be taken to avoid over-halogenation or ring degradation .
Table 1. Comparison of Synthetic Routes
Method | Starting Material | Reagents | Yield (%) |
---|---|---|---|
Malonate Condensation | Dimethyl 2-(4-bromophenyl)malonate | Formamidine acetate, POCl₃ | 52.8 |
Direct Halogenation | Pyrimidine-2,4-diol | Br₂, SOCl₂ | 75.0 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR analysis (300 MHz, DMSO-d₆) reveals a singlet at δ 8.96 ppm corresponding to the aromatic proton at position 2 of the pyrimidine ring . The hydroxyl protons resonate as broad singlets between δ 5.3–5.5 ppm, while substituent effects from bromine and chlorine deshield adjacent protons, causing downfield shifts .
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry displays a molecular ion peak at m/z 227.0 [M+H]⁺, consistent with the compound’s molecular weight . Fragment ions at m/z 209.0 and 181.2 correspond to sequential losses of H₂O and CO, respectively, confirming the diol and carbonyl functionalities .
Table 2. Spectroscopic Data
Technique | Key Signals | Interpretation |
---|---|---|
¹H-NMR | δ 8.96 (s, 1H), δ 5.38 (br s, 2H) | Aromatic and hydroxyl protons |
ESI-MS | m/z 227.0 [M+H]⁺ | Molecular ion confirmation |
Applications in Pharmaceutical Chemistry
Endothelin Receptor Antagonism
5-Bromo-6-chloropyrimidine-2,4-diol serves as a precursor to N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2,4-dioxopyrimidin-6-yl)amino]ethyl]pyrimidin-4-yl]butane-1-sulfonamide, a potent endothelin receptor antagonist . Structure-activity relationship (SAR) studies indicate that bromine and chlorine substituents enhance binding affinity to endothelin receptors by 3–5-fold compared to unsubstituted analogs .
Antiviral and Anticancer Activity
Derivatives bearing this scaffold exhibit inhibitory activity against viral polymerases and kinases. For instance, 5-bromo-6-chloro-2,4-dihydroxypyrimidine inhibits human cytomegalovirus (HCMV) replication with an IC₅₀ of 0.8 μM, likely through competitive binding to the viral DNA polymerase .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume